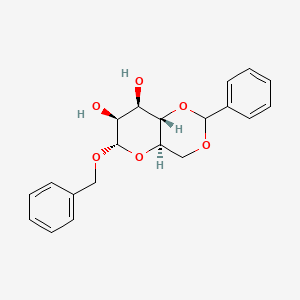

Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside

Beschreibung

BenchChem offers high-quality Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4aR,6S,7S,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17+,18-,19?,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-LOZDCHMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201199389 | |

| Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40983-94-6 | |

| Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40983-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside

Introduction: The Central Role of Protected Monosaccharides in Glycoscience

In the intricate world of carbohydrate chemistry and drug development, monosaccharides are fundamental building blocks. However, their polyhydroxy nature presents a significant challenge for regioselective chemical manipulation. To achieve specific modifications, chemists rely on the strategic use of protecting groups to mask certain hydroxyl groups while leaving others available for reaction. Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside is a prime example of a selectively protected mannose derivative, a crucial intermediate in the synthesis of complex oligosaccharides and glycoconjugates. The rigid 4,6-O-benzylidene acetal not only protects the C4 and C6 hydroxyls but also conformationally locks the pyranose ring, influencing the stereochemical outcome of glycosylation reactions at other positions. The anomeric benzyl group provides a stable, yet readily cleavable, protecting group. This guide provides a comprehensive overview of the synthesis and, most critically, the detailed structural elucidation of this important molecule using modern spectroscopic techniques.

Synthesis and Purification: A Two-Step Approach

The synthesis of Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside is typically achieved in a two-step sequence starting from D-mannose. The first step involves the installation of the benzyl group at the anomeric position, followed by the selective protection of the 4- and 6-hydroxyl groups with a benzylidene acetal.

Step 1: Synthesis of Benzyl α-D-mannopyranoside

The initial step is the Fischer glycosidation of D-mannose with benzyl alcohol. This reaction is acid-catalyzed and results in the formation of the benzyl glycoside.

Experimental Protocol: Benzylation of D-Mannose [1]

-

To a solution of D-mannose (10.0 g, 55.5 mmol) in benzyl alcohol (80 mL), add acetyl chloride (4 mL).

-

Heat the reaction mixture at 50°C for 2 hours.

-

Cool the solution to room temperature.

-

Remove the benzyl alcohol under high vacuum at 75°C.

-

Titrate the residue with ethyl acetate to induce precipitation.

-

Collect the white solid by filtration and wash with ethyl acetate to yield Benzyl α-D-mannopyranoside.

The causality behind this choice of reagents lies in the in situ generation of HCl gas from the reaction of acetyl chloride with benzyl alcohol, which serves as the acid catalyst for the glycosidation.

Step 2: Benzylidenation of Benzyl α-D-mannopyranoside

The subsequent step involves the regioselective formation of the benzylidene acetal at the 4- and 6-positions. This is typically achieved by reacting the diol with benzaldehyde dimethyl acetal under acidic conditions.

Experimental Protocol: Benzylidenation

-

Dissolve Benzyl α-D-mannopyranoside in anhydrous N,N-dimethylformamide (DMF).

-

Add benzaldehyde dimethyl acetal and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

-

Heat the mixture under reduced pressure to remove the methanol byproduct and drive the reaction to completion.

-

Upon completion, quench the reaction with a base (e.g., triethylamine) and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside.

The choice of benzaldehyde dimethyl acetal and acidic catalysis is a standard and efficient method for the formation of benzylidene acetals. The reaction is driven to completion by the removal of methanol.

Caption: Synthetic workflow for Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The unambiguous determination of the structure of Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Mass Spectrometry: Confirming the Molecular Formula

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized molecule. For Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside (C₂₀H₂₂O₆), the expected exact mass can be calculated and compared with the experimental value.

| Parameter | Value |

| Molecular Formula | C₂₀H₂₂O₆ |

| Molecular Weight | 358.39 g/mol |

| Exact Mass | 358.1416 Da |

Table 1: Molecular Properties of Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside.[2][3]

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons and their connectivity. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-1 | ~4.95 | d | ~1.5 | Anomeric proton, small J value characteristic of α-mannosides (eq-ax coupling). |

| H-2 | ~3.90 | dd | ~3.0, 1.5 | Coupled to H-1 and H-3. |

| H-3 | ~4.15 | dd | ~9.5, 3.0 | Coupled to H-2 and H-4. |

| H-4 | ~4.05 | t | ~9.5 | Coupled to H-3 and H-5. |

| H-5 | ~3.85 | m | - | Coupled to H-4, H-6a, and H-6e. |

| H-6a | ~4.25 | dd | ~10.0, 4.5 | Diastereotopic methylene proton (axial). |

| H-6e | ~3.80 | t | ~10.0 | Diastereotopic methylene proton (equatorial). |

| Ph-CH ₂-O | ~4.70 & ~4.50 | 2 x d | ~12.0 | Diastereotopic benzylic protons (AB system). |

| Ph-CH -O₂ | ~5.60 | s | - | Benzylic proton of the benzylidene group. |

| Aromatic-H | 7.25-7.50 | m | - | Protons of the benzyl and benzylidene phenyl rings. |

Table 2: Predicted ¹H NMR Assignments for Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside.

The small coupling constant between H-1 and H-2 is a hallmark of the α-manno configuration, where the dihedral angle between these two protons is approximately 60°. The diastereotopic nature of the benzylic methylene protons is due to the chiral environment of the sugar, leading to two distinct signals, often as a pair of doublets (an AB quartet).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

| C-1 | ~99.5 | Anomeric carbon, characteristic of α-mannosides. |

| C-2 | ~71.0 | |

| C-3 | ~68.5 | |

| C-4 | ~78.0 | Shifted downfield due to the benzylidene acetal. |

| C-5 | ~63.0 | |

| C-6 | ~69.0 | Part of the benzylidene acetal. |

| Ph -CH₂-O | ~69.5 | Benzylic carbon. |

| Ph -CH-O₂ | ~101.5 | Acetal carbon of the benzylidene group. |

| Aromatic-C | 126.0-138.0 | Carbons of the two phenyl rings. |

Table 3: Predicted ¹³C NMR Assignments for Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside.

2D NMR Spectroscopy: Establishing Connectivity

To confirm the assignments made from the 1D spectra, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings. Cross-peaks appear between protons that are coupled to each other, typically through two or three bonds.[4][5][6]

Caption: Key COSY correlations in the pyranose ring.

By starting at the anomeric proton (H-1), one can "walk" around the pyranose ring, identifying the sequential connectivity from H-1 to H-2, H-2 to H-3, and so on.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[4][5] This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

Caption: Expected HSQC correlations for the pyranose core.

Each cross-peak in the HSQC spectrum definitively links a proton resonance to a carbon resonance, solidifying the structural assignment.

Conclusion

The structure elucidation of Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside is a systematic process that integrates chemical synthesis with advanced spectroscopic analysis. The synthetic route provides a reliable method for obtaining this key intermediate. Subsequent analysis by mass spectrometry confirms the molecular formula, while a detailed examination of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals. This in-depth understanding of its structure is paramount for its effective use in the synthesis of more complex and biologically relevant glycans.

References

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link].

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link].

-

ResearchGate. 2D- NMR what is the different between COSY and HSQC??. Available at: [Link].

Sources

- 1. BENZYL ALPHA-D-MANNOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside: Synthesis, Stereocontrol, and Strategic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Classic Mannoside Building Block

In the intricate world of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving stereochemical control and accessing complex glycosidic architectures. Among the arsenal of tools available to the modern glycochemist, Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside (CAS No. 40983-94-6) stands as a cornerstone intermediate. Its rigidified pyranose ring and the nuanced electronic effects of its protecting groups offer a powerful platform for the stereoselective synthesis of oligosaccharides and glycoconjugates of profound biological importance. This guide provides an in-depth exploration of this key building block, from its synthesis and characterization to its strategic deployment in the construction of molecules at the forefront of drug discovery and development.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physical and chemical properties of Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is fundamental to its effective utilization in synthesis.

| Property | Value | Source(s) |

| CAS Number | 40983-94-6 | [1] |

| Molecular Formula | C₂₀H₂₂O₆ | [1] |

| Molecular Weight | 358.38 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 147-149 °C | [1] |

| Boiling Point | 556.97 °C at 760 mmHg | [1] |

| Density | 1.345 g/cm³ | [1] |

| Refractive Index | 1.626 | [1] |

The defining structural feature of this molecule is the 4,6-O-benzylidene acetal, which locks the pyranose ring in a rigid chair conformation. This conformational rigidity is a key determinant of its stereodirecting influence in glycosylation reactions. The anomeric benzyl group provides a stable, yet readily cleavable, protecting group, while the free hydroxyl groups at the C-2 and C-3 positions are available for further functionalization or for directing the stereochemical outcome of subsequent glycosylations.

Synthesis of Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside: A Two-Stage Protocol

The synthesis of the title compound is a well-established two-step process, commencing with the glycosylation of D-mannose with benzyl alcohol, followed by the regioselective formation of the benzylidene acetal.

Stage 1: Synthesis of Benzyl α-D-mannopyranoside

This initial step involves the Fischer glycosylation of D-mannose with benzyl alcohol under acidic conditions. The use of acetyl chloride in benzyl alcohol provides a convenient in situ source of HCl.

Experimental Protocol:

-

To a solution of D-mannose (10.0 g, 55.5 mmol) in benzyl alcohol (80 mL), add acetyl chloride (4 mL).[2]

-

Heat the reaction mixture to 50 °C and stir for 2 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Remove the excess benzyl alcohol under high vacuum at 75 °C.[2]

-

Titurate the resulting residue with ethyl acetate to induce precipitation.

-

Collect the white precipitate by filtration and wash with cold ethyl acetate to yield Benzyl α-D-mannopyranoside (12.1 g, 81% yield).[2]

Characterization Data for Benzyl α-D-mannopyranoside:

-

¹H NMR (400 MHz, CD₃OD): δ 3.61-3.66 (m, 2H), 3.71-3.75 (m, 2H), 3.84-3.87 (m, 2H), 4.52 (d, J=11.6Hz, 1H), 4.75 (d, J=11.6Hz, 1H), 4.84 (s, 1H).[2]

-

¹³C NMR (100 MHz, CD₃OD): δ 62.93, 68.63, 69.87, 72.19, 72.63, 74.86, 100.65, 128.76, 129.11, 129.38, 139.00.[2]

-

HRMS (m/z): [M+H]⁺ calcd for C₁₃H₁₉O₆, 271.1176; found 271.1173.[2]

Stage 2: Benzylidene Acetal Formation

The regioselective protection of the 4- and 6-hydroxyl groups is achieved by reacting the benzyl mannopyranoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst.

Experimental Protocol:

-

Dissolve Benzyl α-D-mannopyranoside (from Stage 1) in anhydrous N,N-dimethylformamide (DMF).

-

Add benzaldehyde dimethyl acetal (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate or camphorsulfonic acid.

-

Heat the mixture under reduced pressure (to remove methanol byproduct) or at a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid with a base such as triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside.

Diagram of the Synthesis Workflow:

Caption: Synthetic route to Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside.

The Stereodirecting Influence of the 4,6-O-Benzylidene Group in Glycosylation

The presence of the 4,6-O-benzylidene group has a profound impact on the stereochemical outcome of glycosylation reactions. In the mannose series, this rigid protecting group favors the formation of the thermodynamically less stable β-mannosidic linkage, a notoriously challenging motif in carbohydrate synthesis.

The prevailing mechanistic rationale posits that the benzylidene acetal restricts the conformational flexibility of the pyranose ring, influencing the geometry of the oxocarbenium ion intermediate formed upon activation of a glycosyl donor. This conformational constraint, coupled with the electronic effects of the protecting groups at C-2 and C-3, dictates the facial selectivity of the incoming nucleophile (the glycosyl acceptor).

Sources

Methodological & Application

Application Notes and Protocols: Conditions for the Deprotection of Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside

Introduction

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside is a key intermediate, leveraging the robust protection of the 4- and 6-hydroxyl groups by a benzylidene acetal and the anomeric position by a benzyl ether. The subsequent removal of these protecting groups is a critical step, demanding conditions that are both efficient and compatible with other functionalities that may be present in the molecule. This guide provides a detailed overview of the primary methods for the deprotection of Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside, offering insights into the underlying mechanisms and providing detailed protocols for researchers, scientists, and drug development professionals.

The choice of deprotection strategy is dictated by the desired outcome: simultaneous removal of both the benzylidene acetal and the benzyl ether, or selective removal of the benzylidene acetal while retaining the benzyl ether. This document will explore three principal methodologies: Acidic Hydrolysis , Hydrogenolysis , and Oxidative Cleavage , detailing the conditions required for each and discussing the chemical reasoning behind the selection of specific reagents and reaction parameters.

I. Simultaneous Deprotection of Benzylidene Acetal and Benzyl Ether via Hydrogenolysis

Hydrogenolysis is a powerful and widely used method for the deprotection of benzyl groups, including both benzyl ethers and benzylidene acetals.[1][2][3] The reaction involves the cleavage of carbon-oxygen bonds by catalytic hydrogenation. This method is often preferred for its mild conditions and clean reaction profiles, typically yielding the deprotected polyol and toluene as the primary byproducts. Both the benzyl ether at the anomeric position and the benzylidene acetal are susceptible to hydrogenolysis, making this an excellent strategy for complete deprotection of the title compound.

Mechanism of Hydrogenolysis

The mechanism of hydrogenolysis on a palladium catalyst surface is a heterogeneous catalytic process.[1] Both the substrate and hydrogen gas are adsorbed onto the surface of the palladium catalyst. The diatomic hydrogen molecule undergoes dissociative chemisorption to form palladium hydride species. The benzylic C-O bonds of both the benzyl ether and the benzylidene acetal are then cleaved by these active hydrogen species, leading to the formation of the deprotected hydroxyl groups and toluene. The products subsequently desorb from the catalyst surface, regenerating the active sites for the continuation of the catalytic cycle.

Caption: Catalytic cycle for hydrogenolysis.

Protocols for Hydrogenolysis

Two common approaches for hydrogenolysis are classical hydrogenation with hydrogen gas and catalytic transfer hydrogenolysis.

A. Classical Hydrogenolysis with H₂ Gas

This is the traditional method for hydrogenolysis, employing hydrogen gas as the reductant.

-

Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and Hydrogen Gas

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol% Pd) to the solution.

-

Hydrogen Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically via a balloon or a pressurized hydrogenation apparatus) to a pressure of 1-4 atm (15-60 psig).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.

-

Filtration: Dilute the reaction mixture with the reaction solvent and filter through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected mannose, which can be purified further if necessary.

-

B. Catalytic Transfer Hydrogenolysis (CTH)

CTH offers a safer and more convenient alternative to using flammable hydrogen gas by generating hydrogen in situ from a hydrogen donor molecule.[4][5][6] Triethylsilane is an effective hydrogen donor in the presence of a palladium catalyst.[4][5]

-

Protocol 2: Catalytic Transfer Hydrogenolysis using Triethylsilane [4][5]

-

Reaction Setup: To a solution of Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).

-

Hydrogen Donor Addition: To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 30-60 minutes.

-

Work-up: Upon completion, filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

| Method | Catalyst | Hydrogen Source | Typical Time | Typical Yield | Notes |

| Classical Hydrogenolysis | 10% Pd/C | H₂ gas (1-4 atm) | 2-12 h | >90% | Requires specialized hydrogenation equipment. |

| Transfer Hydrogenolysis | 10% Pd/C | Triethylsilane | 30-60 min | ~87%[4] | Operationally simple and avoids handling H₂ gas.[4][5] |

II. Selective Deprotection of the Benzylidene Acetal

In many synthetic routes, it is desirable to selectively remove the 4,6-O-benzylidene acetal while leaving the anomeric benzyl ether intact for subsequent glycosylation reactions. This can be achieved through mild acidic hydrolysis or oxidative cleavage.

A. Acidic Hydrolysis

The benzylidene acetal is susceptible to cleavage under acidic conditions, while the benzyl ether is generally stable.[4][6]

-

Mechanism of Acidic Hydrolysis The mechanism of acetal hydrolysis proceeds via an A-1 or A-2 pathway.[7][8][9][10][11] In the context of carbohydrate chemistry, the reaction is typically initiated by protonation of one of the acetal oxygen atoms by the acid catalyst. This is followed by the departure of one of the alcohol moieties to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which is in equilibrium with the open-chain aldehyde. Subsequent hydrolysis of the remaining ether linkage liberates the diol and benzaldehyde.

Caption: Mechanism of acidic hydrolysis of a benzylidene acetal.

-

Protocol 3: Mild Acidic Hydrolysis

-

Reaction Setup: Dissolve Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside (1.0 mmol) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid, 10 mL).

-

Heating: Heat the reaction mixture to a temperature between 60-80 °C.

-

Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and temperature.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid and water. Co-evaporation with toluene can aid in the removal of residual acetic acid.

-

Purification: Purify the crude product by silica gel column chromatography to afford the benzyl alpha-D-mannopyranoside.

-

B. Oxidative Cleavage

Oxidative cleavage provides an alternative method for the removal of the benzylidene acetal under non-acidic conditions, which can be advantageous for substrates sensitive to acid. A variety of reagents can be employed for this transformation.[12]

-

Mechanism of Oxidative Cleavage with Ozone The ozonolysis of a benzylidene acetal involves the 1,3-dipolar cycloaddition of ozone across the C-H bond of the acetal, followed by rearrangement and fragmentation to yield the corresponding hydroxy-benzoate esters.[13][14][15] Subsequent saponification can then liberate the free hydroxyl groups.

-

Protocol 4: Oxidative Cleavage with Ozone

-

Reaction Setup: Dissolve Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside (1.0 mmol) in a suitable solvent such as dichloromethane or methanol (20 mL) in a flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution from an ozone generator. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone.

-

Work-up: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Reductive Work-up: Add a reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine to the cold solution and allow it to warm to room temperature. This will quench the ozonide intermediate to give the corresponding benzoate esters.

-

Oxidative Work-up: Alternatively, an oxidative work-up with hydrogen peroxide can be performed.

-

-

Saponification: The resulting benzoate esters can be cleaved by treatment with a base such as sodium methoxide in methanol to yield the free diol.

-

Purification: The final product is purified by silica gel column chromatography.

-

| Method | Reagents | Key Intermediate | Selectivity | Notes |

| Acidic Hydrolysis | Aqueous Acetic Acid | Oxocarbenium ion | High for benzylidene over benzyl ether | A standard and reliable method. |

| Oxidative Cleavage (Ozonolysis) | O₃, then reductive/oxidative work-up | Ozonide | High for benzylidene over benzyl ether | Useful for acid-sensitive substrates. Requires specialized equipment (ozone generator). |

Conclusion

The deprotection of Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside can be achieved through several reliable methods. The choice of the appropriate protocol depends on the desired outcome and the presence of other functional groups in the molecule. For complete deprotection of both the benzylidene acetal and the benzyl ether, hydrogenolysis (either classical or transfer) is the method of choice. For the selective removal of the benzylidene acetal, mild acidic hydrolysis offers a straightforward and effective approach, while oxidative cleavage provides a valuable alternative for acid-sensitive substrates. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively deprotect this key carbohydrate intermediate to advance their synthetic goals in the development of novel therapeutics and complex biomolecules.

References

-

Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74–78. [Link][4][5]

-

Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PubMed, 9, 74–78. [Link][5]

-

Codée, J. D. C., Ali, A., Overkleeft, H. S., & van der Marel, G. A. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(2-3), 178-193. [Link][16]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58–63. [Link][7]

-

Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PMC, 9, 74–78. [Link][6]

-

Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Semantic Scholar. [Link]

-

Codée, J. D. C., Ali, A., Overkleeft, H. S., & van der Marel, G. A. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus de l'Académie des Sciences. [Link][18]

-

Ye, X. S., & Zhang, X. W. (2011). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link][19]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Wordpress. [Link][1]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship. [Link][8]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link][9]

-

ResearchGate. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. [Link][20]

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link][10]

-

Reddy, N. R., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC. [Link][21]

-

Chemistry Stack Exchange. (2020, November 2). What is the mechanism of benzyl ether hydrogenolysis? [Link][22]

-

Deslongchamps, P., Moreau, C., Fréhel, D., & Chênevert, R. (1975). Oxidation Of Benzylidene Acetals by Ozone. Canadian Science Publishing. [Link][13]

-

Fife, T. H., & Jao, L. K. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(26), 8043-8048. [Link][11]

-

He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. OSTI.GOV. [Link][23]

-

Deslongchamps, P., Moreau, C., Fréhel, D., & Chênevert, R. (1975). Oxidation Of Benzylidene Acetals by Ozone. Canadian Science Publishing. [Link][14]

-

Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Reactions Volume 7. John Wiley & Sons.[2]

-

Kumar, P. S., Banerjee, A., & Baskaran, S. (2010). Regioselective oxidative cleavage of benzylidene acetals: synthesis of alpha- and beta-benzoyloxy carboxylic acids. Semantic Scholar. [Link]

-

YouTube. (2025, July 13). Ozonolysis Step by Step Experimental Procedure. [Link][24]

-

ResearchGate. (n.d.). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties. [Link][25]

-

NCBI Bookshelf. (2021). Figure 1: [Deprotection of benzylidene group by acid hydrolysis.]. [Link][26]

-

Ciriminna, R., & Pagliaro, M. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ. ChemSusChem, 3(10), 1148-1150. [Link][27]

-

Deslongchamps, P., Atlani, P., Fréhel, D., Malaval, A., & Moreau, C. (1974). The Oxidation of Acetals by Ozone. ResearchGate. [Link][15]

-

ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link][28]

-

NCBI Bookshelf. (2021, September 30). Benzylidene protection of diol. [Link][29]

-

NCBI. (2021, October 6). Reductive opening of benzylidene group. [Link][30]

-

Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link][32]

-

ResearchGate. (2011, November 11). General ozonolysis protocol. [Link][33]

-

Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. [Link][34]

-

Chemistry LibreTexts. (2023, January 22). Ozonolysis. [Link][35]

-

NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link][36]

-

Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link][37]

-

NIH. (n.d.). Direct Stereocontrolled Synthesis of 3-Amino-3-deoxy-β-Mannopyranosides: Importance of the Nitrogen Protecting Group on Stereoselectivity. [Link][38]

-

NIH. (n.d.). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. [Link][39]

Sources

- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 4. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 5. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Novel protecting groups in carbohydrate chemistry [ouci.dntb.gov.ua]

- 17. Benzyl Ethers [organic-chemistry.org]

- 18. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

- 19. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases (Journal Article) | OSTI.GOV [osti.gov]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Figure 1: [Deprotection of benzylidene group by acid hydrolysis.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. ptacts.uspto.gov [ptacts.uspto.gov]

- 28. chemrxiv.org [chemrxiv.org]

- 29. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Ozonolysis - Wikipedia [en.wikipedia.org]

- 32. nacatsoc.org [nacatsoc.org]

- 33. researchgate.net [researchgate.net]

- 34. masterorganicchemistry.com [masterorganicchemistry.com]

- 35. chem.libretexts.org [chem.libretexts.org]

- 36. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 37. glenresearch.com [glenresearch.com]

- 38. Direct Stereocontrolled Synthesis of 3-Amino-3-deoxy-β-Mannopyranosides: Importance of the Nitrogen Protecting Group on Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Reductive Ring Opening of Benzylidene Acetals in Mannose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,6-O-benzylidene acetal is a cornerstone protecting group in carbohydrate chemistry, prized for its robust nature and the ability to impart conformational rigidity. Its true synthetic power, however, lies in the potential for regioselective reductive ring-opening, which unmasks either the C4 or C6 hydroxyl group to yield partially benzylated mannose derivatives.[1][2][3] These products are pivotal building blocks in the synthesis of complex oligosaccharides, glycoconjugates, and other biologically significant molecules. This guide provides a detailed exploration of the mechanistic principles and practical protocols for achieving high regioselectivity in the reductive opening of benzylidene acetals on mannose scaffolds.

Theoretical Background: The Basis of Regioselectivity

The regiochemical outcome of the reductive ring opening of a 4,6-O-benzylidene acetal is a nuanced interplay between the hydride source, the Lewis or protic acid catalyst, and the solvent.[3][4] The reaction proceeds via the formation of an oxocarbenium ion intermediate upon coordination of the acid to one of the acetal oxygens. The subsequent nucleophilic attack by the hydride determines which carbon-oxygen bond is cleaved. Two primary pathways dictate the formation of either the 4-O-benzyl or the 6-O-benzyl ether.

-

Pathway A: Formation of 4-O-Benzyl Ethers (6-OH free) : This outcome is generally favored by reagent systems where the Lewis acid is the most electrophilic species. The Lewis acid coordinates to the more sterically accessible and often more basic O6 oxygen. This coordination weakens the C6-O6 bond, leading to cleavage and subsequent hydride attack at C6, resulting in the formation of a 4-O-benzyl ether and a free 6-hydroxyl group.[1] A classic example of this is the LiAlH₄-AlCl₃ reagent system.[4]

-

Pathway B: Formation of 6-O-Benzyl Ethers (4-OH free) : Conversely, this regioselectivity is often achieved with reagents where an activated borane is the most electrophilic species.[1][2] In these cases, the borane itself coordinates to the more nucleophilic O6 oxygen. This directs the hydride delivery to the C4 position, leading to the formation of the 6-O-benzyl ether and a free 4-hydroxyl group.[1][2] The NaCNBH₃-HCl system is a well-known example that favors this outcome.[4]

The choice of solvent can also dramatically influence the regioselectivity by modulating the reactivity of the Lewis acid.[5][6] For instance, in a non-coordinating solvent like toluene, the Lewis acid is highly reactive ("naked"), leading to the formation of a well-developed oxocarbenium ion. In a coordinating solvent like THF, the Lewis acid is solvated and its reactivity is attenuated, which can alter the reaction pathway and regioselectivity.[6]

Visualizing the Mechanistic Pathways

The following diagram illustrates the competing pathways for the reductive ring opening of a 4,6-O-benzylidene mannoside.

Caption: Competing pathways for regioselective ring opening.

Comparative Overview of Reagent Systems

The selection of the appropriate reagent system is critical for achieving the desired regiochemical outcome. The table below summarizes commonly used reagents and their typical selectivities.

| Reagent System | Predominant Product | Solvent | Key Advantages | Considerations |

| LiAlH₄ - AlCl₃ | 4-O-Benzyl (6-OH free) | CH₂Cl₂/Et₂O | High yield and selectivity for 4-O-benzyl product.[4] | Incompatible with ester and amide functionalities.[4] |

| NaCNBH₃ - HCl | 6-O-Benzyl (4-OH free) | THF, Et₂O | Complementary to LiAlH₄-AlCl₃, good for 6-O-benzyl.[4] | Requires careful pH control. |

| DIBAL-H | Solvent-dependent | Toluene or CH₂Cl₂ | Selectivity can be tuned by the solvent.[7][8] | The solvent of the DIBAL-H stock solution is critical.[7][8] |

| BH₃·NMe₃ - AlCl₃ | Solvent-dependent | Toluene or THF | Solvent choice dictates regioselectivity.[5] | Toluene gives 4-O-benzyl, while THF gives 6-O-benzyl.[5] |

| Et₃SiH - I₂ | 6-O-Benzyl (4-OH free) | Acetonitrile | Fast, high-yielding, and metal-free.[9] | A newer method, may require optimization for some substrates.[9] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective reductive ring opening of a generic methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside.

Protocol 1: Synthesis of 4-O-Benzyl-6-hydroxy Mannoside using LiAlH₄-AlCl₃

This protocol is designed to selectively open the benzylidene acetal to afford the 4-O-benzyl ether, leaving the C6 hydroxyl group free.

Caption: Workflow for 4-O-Benzyl Mannoside Synthesis.

Materials:

-

Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether (Et₂O)

-

Ethyl acetate (EtOAc)

-

Celite

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, dried in an oven.

Procedure:

-

Dissolve the benzylidene-protected mannoside (1.0 equiv) in a 1:1 mixture of anhydrous CH₂Cl₂ and Et₂O under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add LiAlH₄ (1.5 equiv) portion-wise to the stirred solution.

-

In a separate flask, dissolve anhydrous AlCl₃ (1.5 equiv) in anhydrous Et₂O and add this solution dropwise to the reaction mixture over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-3 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow, sequential addition of EtOAc, followed by water.

-

Allow the mixture to stir for 30 minutes, then filter the resulting suspension through a pad of Celite, washing the filter cake with CH₂Cl₂.

-

Separate the organic layer, and wash the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 4-O-benzyl-6-hydroxy mannoside.

Protocol 2: Synthesis of 6-O-Benzyl-4-hydroxy Mannoside using NaCNBH₃-HCl

This protocol is tailored to selectively generate the 6-O-benzyl ether, leaving the C4 hydroxyl group available for further functionalization.

Materials:

-

Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside

-

Sodium cyanoborohydride (NaCNBH₃)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O) saturated with HCl

-

Molecular sieves (4 Å), activated

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the benzylidene-protected mannoside (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Add activated 4 Å molecular sieves and NaCNBH₃ (5.0 equiv) to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add a solution of anhydrous Et₂O saturated with HCl dropwise until the starting material is consumed (as monitored by TLC). Maintain a slightly acidic pH.

-

Quench the reaction by the careful addition of saturated aqueous NaHCO₃ until gas evolution ceases.

-

Filter the mixture and dilute the filtrate with EtOAc.

-

Wash the organic phase sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 6-O-benzyl-4-hydroxy mannoside.

Conclusion

The regioselective reductive ring opening of 4,6-O-benzylidene acetals in mannose derivatives is a powerful and versatile transformation in modern carbohydrate chemistry. A thorough understanding of the underlying mechanistic principles allows for the rational selection of reagents and conditions to predictably access either the 4-O-benzyl or 6-O-benzyl regioisomer. The protocols detailed herein provide reliable starting points for researchers to leverage this chemistry in the synthesis of complex glycans and other valuable molecular targets. Careful attention to anhydrous conditions and reaction monitoring is paramount for achieving high yields and selectivities.

References

-

Tanaka, N., Ogawa, I., Yoshigase, S., & Nokami, J. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Carbohydrate Research, 343(15), 2675–2679. [Link]

-

Ek, M., Garegg, P. J., Hultberg, H., & Oscarson, S. (1984). Reductive Ring Openings of Carbohydrate Benzylidene Acetals Using Borane-Trimethylamine and Aluminium Chloride. Regioselectivity and Solvent Dependance. Journal of Carbohydrate Chemistry, 2(3), 305-311. [Link]

-

Lipták, A., Jodál, I., & Nánási, P. (2014). Regioselective Reductive Openings of 4,6-O-Benzylidene-Type Acetals using LiAlH4-AlCl3. CRC Press. [Link]

-

Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358–1370. [Link]

-

Ek, M., Garegg, P. J., Hultberg, H., & Oscarson, S. (1983). Reductive Ring Openings of Carbohydrate Benzylidene Acetals Using Borane-Trimethylamine and Aluminium Chloride. Regioselectivity and Solvent Dependance. Journal of Carbohydrate Chemistry, 2(3), 305-311. [Link]

-

ResearchGate. (n.d.). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Request PDF. [Link]

-

Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 10. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. Request PDF. [Link]

-

NCBI. (2021). Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2). [Link]

-

Johnsson, R., & Ellervik, U. (2010). Reductive openings of benzylidene acetals revisited: a mechanistic scheme for regio- and stereoselectivity. The Journal of Organic Chemistry, 75(23), 8003–8011. [Link]

-

Johnsson, R., & Ellervik, U. (2010). Reductive openings of benzylidene acetals revisited: a mechanistic scheme for regio- and stereoselectivity. PubMed. [Link]

Sources

- 1. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Reductive openings of benzylidene acetals revisited: a mechanistic scheme for regio- and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

Application Notes and Protocols: Synthesis of Mannoside-Based Building Blocks for Glycochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Mannose in Glycobiology

Mannose, a C-2 epimer of glucose, is a fundamental component of complex glycans that play critical roles in a vast array of biological processes. Mannose-containing oligosaccharides are integral to N-linked glycosylation, the formation of glycosylphosphatidylinositol (GPI) anchors that tether proteins to cell membranes, and the structure of fungal and bacterial cell walls.[1][2][3] Consequently, access to structurally defined mannosides and mannooligosaccharides is essential for developing carbohydrate-based vaccines, studying host-pathogen interactions, and elucidating the mechanisms of diseases like congenital disorders of glycosylation.[1][3][4]

However, the chemical synthesis of mannosides presents significant stereochemical challenges. The axial orientation of the hydroxyl group at the C-2 position disfavors anchimeric assistance, making the stereoselective formation of the 1,2-cis (α-mannoside) and, particularly, the 1,2-trans (β-mannoside) linkages a formidable task.[5][6] Success in this field hinges on the rational design and synthesis of versatile mannoside-based building blocks—glycosyl donors and acceptors equipped with a precise arrangement of protecting groups. These building blocks are designed to control reactivity and stereoselectivity during glycosylation reactions, enabling the assembly of complex target glycans.[7][8]

This guide provides a detailed overview of the strategic considerations, key protocols, and characterization methods for the synthesis of essential mannoside building blocks.

PART 1: Strategic Considerations for Protecting Groups

The dense functionalization of monosaccharides necessitates a sophisticated protecting group strategy to differentiate the various hydroxyl groups.[9] The choice of protecting groups profoundly impacts the reactivity of a building block and the stereochemical outcome of a glycosylation reaction.[10]

Key Principles of Protecting Group Strategy

-

Orthogonal Protection: This is the cornerstone of complex oligosaccharide synthesis. Orthogonal protecting groups are stable under a specific set of reaction conditions but can be selectively removed under different, non-interfering conditions. This allows for the sequential unmasking of specific hydroxyl groups for chain elongation or modification.[2][11]

-

Armed vs. Disarmed Donors: This concept, pioneered by Fraser-Reid, relates protecting groups to the electronic reactivity of the glycosyl donor.[7]

-

Armed Donors: Feature electron-donating protecting groups, such as benzyl (Bn) ethers. These groups enhance the electron density at the anomeric center, making the donor more reactive.

-

Disarmed Donors: Feature electron-withdrawing protecting groups, such as benzoyl (Bz) or acetyl (Ac) esters. These groups decrease the electron density at the anomeric center, rendering the donor less reactive. This principle allows for chemoselective glycosylations where an "armed" donor can react with a "disarmed" acceptor without the acceptor self-condensing.[7]

-

-

Participating vs. Non-Participating Groups: The protecting group at the C-2 position has a dominant effect on the stereochemical outcome of glycosylation.

-

Participating Groups: Acyl groups like acetyl or benzoyl can form a cyclic oxonium ion intermediate that shields one face of the molecule, directing the incoming acceptor to attack from the opposite face. This is the standard method for synthesizing 1,2-trans glycosides (e.g., β-glucosides).

-

Non-Participating Groups: Ether groups like benzyl (Bn) do not form this intermediate. In mannose chemistry, a non-participating C-2 group is essential for achieving α-selectivity, as it avoids the formation of the undesired β-linkage through participation. The synthesis of β-mannosides is more complex and often requires specialized methods, such as using a 4,6-O-benzylidene acetal to lock the conformation or employing sulfoxide-based donors.[5][12]

-

Common Protecting Groups in Mannoside Synthesis

| Protecting Group | Abbreviation | Type | Application & Removal Conditions |

| Benzyl | Bn | Ether (Armed) | Permanent protection; stable to acid/base. Removed by catalytic hydrogenation (e.g., H₂, Pd/C). |

| Benzoyl | Bz | Ester (Disarmed) | Permanent protection; provides anchimeric assistance if at C-2. Removed by saponification (e.g., NaOMe in MeOH). |

| Acetyl | Ac | Ester (Disarmed) | Temporary protection. Removed by saponification (e.g., NaOMe in MeOH). |

| p-Methoxybenzyl | PMB | Ether (Armed) | Temporary; similar to Benzyl but can be selectively removed with oxidizing agents (e.g., DDQ, CAN) in the presence of Bn.[13] |

| Benzylidene Acetal | Acetal | Protects cis- or 1,3-diols, commonly the 4,6-hydroxyls. Removed by mild acid hydrolysis (e.g., aq. AcOH) or reductive cleavage (e.g., BH₃•THF, NaCNBH₃).[11][14] | |

| Isopropylidene Acetal | Ketal | Protects cis-diols, often 2,3-hydroxyls.[14] Highly acid-labile, removed with mild acid (e.g., aq. AcOH). | |

| tert-Butyldiphenylsilyl | TBDPS | Silyl Ether | Bulky group for selective protection of primary hydroxyls (C-6). Removed with fluoride sources (e.g., TBAF, HF•Py). |

| Levulinoyl | Lev | Ester | Orthogonal to Bz and Ac; selectively removed with hydrazine acetate without affecting other esters.[11] |

PART 2: Synthesis Protocols for Key Mannoside Building Blocks

The following protocols describe the synthesis of three versatile mannoside building blocks, starting from the common and commercially available D-mannose. These building blocks—a powerful glycosyl donor, a common glycosyl acceptor, and an orthogonally protected intermediate—are foundational for the assembly of complex mannooligosaccharides.

Protocol 1: Synthesis of a Per-O-benzylated Mannosyl Trichloroacetimidate Donor

This protocol outlines the preparation of a powerful "armed" glycosyl donor, ideal for the synthesis of α-mannosidic linkages. The trichloroacetimidate is a highly effective leaving group that is activated under mild acidic conditions.[15][16]

Step-by-Step Methodology:

-

Preparation of Phenyl 1-thio-α-D-mannopyranoside:

-

Peracetylate D-mannose using acetic anhydride in pyridine.

-

React the resulting pentaacetate with thiophenol using a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) to install the anomeric thiophenyl group.

-

Deacetylate the product using Zemplén conditions (catalytic sodium methoxide in methanol) to yield the free thiomannoside. Purify by recrystallization or column chromatography.

-

-

Per-O-benzylation:

-

To a solution of the thiomannoside in anhydrous DMF at 0 °C, add sodium hydride (NaH, ~5 equivalents) portion-wise.

-

Allow the mixture to stir for 30 minutes, then add benzyl bromide (BnBr, ~5 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight until TLC analysis indicates full conversion.

-

Quench the reaction carefully by adding methanol, then dilute with ethyl acetate and wash with water and brine. Purify by silica gel chromatography to obtain the per-benzylated thioglycoside.

-

-

Anomeric Deprotection to Hemiacetal:

-

Dissolve the per-benzylated thioglycoside in a mixture of acetone and water (e.g., 9:1 v/v).

-

Add N-bromosuccinimide (NBS, ~1.5 equivalents) and stir at room temperature. Monitor the reaction closely by TLC.

-

Upon completion, quench with aqueous sodium thiosulfate, extract with dichloromethane (DCM), and wash the organic layer. Purify by silica gel chromatography to yield the hemiacetal as a mixture of anomers.

-

-

Formation of the Trichloroacetimidate Donor:

-

Dissolve the hemiacetal in anhydrous DCM.

-

Add trichloroacetonitrile (CCl₃CN, ~3-5 equivalents) followed by a catalytic amount of 1,8-diazabicycloundec-7-ene (DBU, ~0.1 equivalents).[17]

-

Stir at room temperature for 1-2 hours. The reaction is typically complete when the solution becomes clear.

-

Concentrate the mixture and purify directly by silica gel chromatography (often using a silica plug pre-treated with triethylamine) to afford the final trichloroacetimidate donor, which should be stored under inert gas at low temperature.

-

Protocol 2: Synthesis of a Methyl 4,6-O-benzylidene-α-D-mannopyranoside Acceptor

This protocol describes the synthesis of a common mannoside acceptor, where the C-4 and C-6 hydroxyls are protected as a benzylidene acetal, leaving the C-2 and C-3 hydroxyls available for glycosylation. This is a key intermediate for building the core structures of many oligosaccharides.

Step-by-Step Methodology:

-

Acetal Formation:

-

Suspend methyl α-D-mannopyranoside in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal (~1.2 equivalents) and a catalytic amount of camphorsulfonic acid (CSA).

-

Heat the mixture (e.g., to 60 °C) and apply a vacuum to remove the methanol byproduct, driving the reaction to completion.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and quench with triethylamine.

-

Remove the solvent under high vacuum. The crude product can often be purified by recrystallization from ethanol or by silica gel chromatography to yield the clean product.

-

Causality Behind the Selectivity: The formation of the 4,6-O-benzylidene acetal is thermodynamically favored because it results in a stable six-membered 1,3-dioxane ring fused to the pyranose ring. The alternative 2,3-O-benzylidene acetal would create a more strained five-membered ring system.

Protocol 3: Synthesis of an Orthogonally Protected Building Block for Branched Oligosaccharides

This protocol demonstrates the synthesis of a mannoside building block with orthogonal protecting groups at the O-2, O-3, and O-6 positions, which is crucial for the synthesis of branched structures like the 3,6-branched mannosides found in N-glycans.[2]

Step-by-Step Methodology:

-

Regioselective Benzylation of the 3-OH via Stannylene Acetal:

-

Reflux a solution of the diol from Protocol 2 with dibutyltin oxide (Bu₂SnO, ~1.1 equivalents) in toluene using a Dean-Stark apparatus to remove water and form the stannylene acetal intermediate.

-

After cooling, remove the toluene in vacuo.

-

Re-dissolve the resulting white solid in anhydrous DMF, and add cesium fluoride (CsF, ~1.5 equivalents) and benzyl bromide (BnBr, ~1.2 equivalents).

-

Stir the reaction at room temperature overnight.

-

Dilute with ethyl acetate, wash with water and brine, and purify by silica gel chromatography.

-

Rationale for Selectivity: The stannylene acetal method is a powerful technique for regioselective acylation and alkylation. In the case of a cis-2,3-diol in mannosides, the stannylene acetal formation activates the equatorial C-3 hydroxyl more than the axial C-2 hydroxyl, leading to preferential alkylation at the C-3 position.[11]

-

Protection of the 2-OH Position:

-

Dissolve the 3-O-benzyl product in pyridine.

-

Cool to 0 °C and add acetic anhydride.

-

Stir for several hours until TLC shows completion.

-

Quench with methanol, concentrate, and co-evaporate with toluene. Purify by silica gel chromatography to obtain the final, orthogonally protected building block. This molecule can now be used, for example, for glycosylation at the C-2 position after deacetylation, or at the C-6 position after reductive opening of the benzylidene acetal.

-

PART 3: Characterization of Mannoside Building Blocks

Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[18][19]

-

¹H NMR Spectroscopy: Provides information on the number of protons, their chemical environment, and their connectivity through scalar coupling. The anomeric proton (H-1) is particularly diagnostic.

-

α-mannosides: Typically show a small coupling constant (JH-1,H-2) of ~1-2 Hz, as the H-1 and H-2 protons have a gauche relationship. The H-1 signal appears as a broad singlet or a small doublet.

-

β-mannosides: Typically show a very small coupling constant (JH-1,H-2) of <1 Hz, as the H-1 and H-2 protons are also gauche. The anomeric configuration is often confirmed by ¹³C NMR or NOE experiments.

-

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton. The chemical shift of the anomeric carbon (C-1) is indicative of the glycosidic linkage and the nature of the anomeric substituent.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning all proton and carbon signals in complex building blocks and for confirming connectivity. For instance, an HMBC experiment can show a correlation between the anomeric proton (H-1) and the carbon of the aglycone, confirming the glycosidic linkage.[20][21]

-

High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition and molecular weight of the synthesized compound with high accuracy.

Representative ¹H NMR Data

| Compound Type | Anomeric Proton (H-1) Chemical Shift (δ, ppm) | JH-1,H-2 (Hz) | Characteristic Features |

| α-Mannosyl Donor (e.g., Trichloroacetimidate) | ~6.2-6.4 | ~1.8 | H-1 is downfield due to the electron-withdrawing imidate group. |

| α-Thiomannoside (e.g., SPh) | ~5.6-5.8 | ~1.5 | H-1 is significantly downfield compared to an O-glycoside. |

| Methyl α-mannopyranoside | ~4.6-4.8 | ~1.7 | H-1 is in the typical anomeric region for O-glycosides. |

| Methyl β-mannopyranoside | ~4.5-4.7 | < 1 | H-1 signal is a sharp singlet; often difficult to distinguish from α-anomer by J value alone. |

PART 4: Conclusion

The successful synthesis of complex, biologically relevant glycans is fundamentally dependent on the availability of well-designed and pure mannoside building blocks. A carefully planned protecting group strategy is not merely a means of preventing unwanted side reactions but is a critical tool for controlling reactivity and directing stereochemical outcomes. The protocols detailed herein for the synthesis of armed donors, versatile acceptors, and orthogonally protected intermediates provide a robust foundation for researchers in glycochemistry. Mastery of these synthetic techniques, coupled with rigorous spectroscopic characterization, empowers the scientific community to assemble the intricate carbohydrate structures needed to unlock the secrets of the glycome.

References

-

Zhao, K. (2018). Synthesis of Mannose Building Blocks for Preparation of O-Mannosylated Glycans. Honors Theses. 240. [Link]

-

Guisado, N. H., et al. (2024). Synthesis of S-Glycoside Building Blocks as Mimetics of the Repeating d-GlcN-α-1,4-d-GlcA Heparan Sulfate Disaccharide. Molecules, 29(12), 2841. [Link]

-

Sousa, J. P. M. d. (2020). Synthesis of Building Blocks for Assembly of Protozoan Galactofuranose-containing Surface Glycans. Universidade de Lisboa (Repositório). [Link]

-

Yu, J., et al. (2019). Regioselective Glycosylation of Mannoside and Galactoside Acceptors Containing 2,4-OH Achieved by Altering Protecting Groups at the 1,3,6-Positions. Chemistry – An Asian Journal, 14(24), 4639-4648. [Link]

-

Leest, P. J. v. (2020). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

-

Richards, M. R., et al. (2021). Chemical synthesis of C6-tetrazole ᴅ-mannose building blocks and access to a bioisostere of mannuronic acid 1-phosphate. Beilstein Journal of Organic Chemistry, 17, 1720–1728. [Link]

-

Richards, M. R., et al. (2021). Chemical synthesis of C6-tetrazole ᴅ-mannose building blocks and access to a bioisostere of mannuronic acid 1-phosphate. Beilstein Journal of Organic Chemistry, 17, 1720-1728. [Link]

-

Li, Y., et al. (2012). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 17(7), 8046–8057. [Link]

-

Crich, D., & Sun, S. (1997). Direct Synthesis of β-Mannopyranosides by the Sulfoxide Method. The Journal of Organic Chemistry, 62(5), 1198–1199. [Link]

-

Andrews, D. M., & Seale, P. W. (1993). Solid-phase synthesis of O-mannosylated peptides: two strategies compared. International journal of peptide and protein research, 42(2), 165–170. [Link]

-

Tran, D. T., et al. (2019). Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12. Organic & biomolecular chemistry, 17(23), 5795–5800. [Link]

-

van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]

-

Thomas, B., et al. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical science, 12(25), 8848–8854. [Link]

-

ResearchGate. (n.d.). Structural characterization of interactions between mannoside 4.... [Link]

-

Abbas, S. Z., & Taha, M. K. (2020). Disarming, non-participating 2-O-protecting groups in manno- and rhamnopyranosylation: Scope and limitations of sulfonates, vinylogous esters, phosphates, cyanates, and nitrates. Carbohydrate Research, 497, 108133. [Link]

-

Pimpitak, U., et al. (2014). A versatile approach to the synthesis of mannosamine glycosides. Organic & Biomolecular Chemistry, 12(23), 3945-3951. [Link]

-

Yagi, H., et al. (2009). Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy. Journal of biomedical science, 16, 3. [Link]

-

Lu, X., & Schmidt, R. R. (2017). Synthesis of a 3,6-Orthogonally-Protected Mannopyranoside Building Block. Methods in enzymology, 534, 231-238. [Link]

-

He, Y., et al. (2004). An Efficient Synthetic Route to Glycoamino Acid Building Blocks for Glycopeptide Synthesis. The Journal of organic chemistry, 69(15), 5122–5125. [Link]

-

Freeze, H. H., et al. (2022). Glycosylation Precursors. In A. Varki, et al. (Eds.), Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Tanaka, H., & Takahashi, T. (2021). Glycosidation using trichloroacetimidate donor. In Glycoscience Protocols. NCBI Bookshelf. [Link]

-

van Zundert, G. C. P., et al. (2020). NMR Spectroscopic Characterization of the C-Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. Angewandte Chemie (International ed. in English), 59(47), 20959–20964. [Link]

-

Globe Thesis. (2022). Glycosylation Of 2,4-Hydroxy Mannosides And Galactoside Acceptors And Their Regioselective Control. [Link]

-

Pilgrim, W., & Donnier-Maréchal, M. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 13, 2156–2175. [Link]

-

Wang, Y., et al. (2017). Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion. The Journal of organic chemistry, 82(21), 11487–11495. [Link]

-

Yagi, H., et al. (2009). Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy. Journal of Biomedical Science, 16(1), 3. [Link]

-

Wikipedia. (n.d.). Glycosyl donor. [Link]

-

Endo, T. (2018). Mammalian O-mannosyl glycans: Biochemistry and glycopathology. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 94(10), 396–409. [Link]

-

Schmidt, R. R., & Kinzy, W. (2011). Glycosyl Trichloroacetimidates. In Carbohydrate Chemistry (pp. 41-136). [Link]

-

ResearchGate. (n.d.). Model glycosylation with a range of donors, reacting differently to a set of model acceptors. [Link]

-

van der Vorm, S., et al. (2019). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic letters, 21(16), 6548–6552. [Link]

-

Kamgain, M. L. T. (2020). Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification. Ball State University. [Link]

-

Pathak, T. P., et al. (2022). Direct N-glycosylation of tosyl and nosyl carbamates with trichloroacetimidate donors. New Journal of Chemistry, 46(3), 1146-1154. [Link]

Sources

- 1. "Synthesis of Mannose Building Blocks for Preparation of O-Mannosylated" by Ke Zhao [scarab.bates.edu]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Mammalian O-mannosyl glycans: Biochemistry and glycopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]

- 7. Glycosyl donor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 12. researchgate.net [researchgate.net]

- 13. Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DSpace [cardinalscholar.bsu.edu]

- 18. Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 4,6-O-Benzylidenation of α-D-Mannopyranosides

Welcome to the technical support center for carbohydrate chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting the 4,6-O-benzylidenation of α-D-mannopyranoside derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only follow a method but also intelligently adapt it to your specific needs.

Introduction: The Unique Challenge of Mannopyranosides

The regioselective protection of the 4- and 6-hydroxyl groups of pyranosides as a benzylidene acetal is a cornerstone of carbohydrate synthesis. This protecting group imparts conformational rigidity, influences the stereochemical outcome of subsequent glycosylations, and allows for selective deprotection strategies. While this reaction is often straightforward for gluco- and galactopyranosides, α-D-mannopyranosides present a unique and frequently encountered challenge.

The core issue arises from the stereochemistry of the mannose skeleton itself. The cis-orientation of the hydroxyl groups at C2 and C3 creates a competing pathway for acetal formation, leading to mixtures of the desired 4,6-O-benzylidene product, the undesired 2,3-O-benzylidene isomer, and even a 2,3:4,6-di-O-benzylidene species. This guide will provide you with the foundational knowledge and practical steps to overcome these challenges and maximize your yield of the target 4,6-O-protected mannoside.

Frequently Asked Questions (FAQs)

Q1: Why is my 4,6-O-benzylidenation of methyl α-D-mannopyranoside giving a low yield and a mixture of products?

This is the most common issue encountered. Unlike its gluco- and galacto-epimers, the cis-diol at C2 and C3 of mannopyranosides readily forms a competing 2,3-O-benzylidene acetal, which is a kinetically favored product. The desired 4,6-O-benzylidene acetal is the thermodynamically more stable product. Therefore, achieving a high yield of the 4,6-isomer requires reaction conditions that favor thermodynamic equilibrium.

Q2: What is the difference between kinetic and thermodynamic control in this reaction?

-

Kinetic Control: This regime favors the product that is formed fastest. In mannosides, the 2,3-acetal often forms more quickly due to the favorable orientation of the cis-diol. Reactions run at low temperatures for short durations tend to favor the kinetic product.[1][2]

-

Thermodynamic Control: This regime favors the most stable product. The 4,6-O-benzylidene acetal forms a more stable six-membered ring fused to the pyranose ring, making it the thermodynamic product. Achieving thermodynamic control requires reversible reaction conditions, typically by using higher temperatures or longer reaction times, allowing the initial kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product.[1][2]

Q3: What are the best reagents for this transformation?

Traditionally, benzaldehyde with an acid catalyst like ZnCl₂ or H₂SO₄ has been used. However, for mannosides, this often leads to product mixtures. Superior results are typically achieved using benzaldehyde dimethyl acetal (BDA) with a catalytic amount of a strong acid, such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH). BDA avoids the production of water as a byproduct, which can hinder the reaction equilibrium.

Q4: I've heard of using modified benzaldehydes. Is this a viable strategy?

Absolutely. Research has shown that using a sterically hindered aldehyde, such as 2,6-dimethylbenzaldehyde , can significantly improve the selectivity for the 4,6-O-acetal.[3] The steric bulk of the methyl groups disfavors the formation of the acetal at the more sterically congested 2,3-position, thus leading to a higher yield of the desired 4,6-isomer.[3]

Q5: How critical is water removal to the success of the reaction?